molecular formula C19H29N3O2 B2791705 3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2198740-41-7

3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2791705
CAS No.: 2198740-41-7
M. Wt: 331.46
InChI Key: FQOKZNNXDLKYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one" is a structurally complex molecule featuring a dihydropyrimidinone core fused with a piperidine moiety modified by a cyclopentylacetyl group. Its synthesis likely involves multi-step organic reactions, including cyclization and alkylation, as inferred from analogous compounds in patent literature .

Properties

IUPAC Name

3-[[1-(2-cyclopentylacetyl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-14-15(2)20-13-22(19(14)24)12-17-7-9-21(10-8-17)18(23)11-16-5-3-4-6-16/h13,16-17H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOKZNNXDLKYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)CC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone class, which has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial effects. The structural characteristics of this compound contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H29N3O2C_{19}H_{29}N_{3}O_{2} with a molecular weight of 331.5 g/mol. Its structure features a piperidine ring and a dihydropyrimidinone moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₉N₃O₂
Molecular Weight331.5 g/mol
CAS Number2198740-41-7

Anticancer Activity

Research indicates that dihydropyrimidinones, including this compound, possess significant anticancer properties. The mechanism often involves the inhibition of specific cancer cell proliferation pathways and induction of apoptosis in tumor cells. For instance, studies have shown that derivatives of dihydropyrimidinones can effectively inhibit the growth of various cancer cell lines through modulation of signaling pathways such as those involving cyclins and CDKs .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are pivotal in the inflammatory response. This action is particularly beneficial in conditions like arthritis and other inflammatory disorders .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various pathogens. Studies have reported that dihydropyrimidinone derivatives exhibit inhibitory effects on bacteria and fungi, highlighting their potential as antimicrobial agents . The exact mechanism may involve disruption of bacterial cell walls or interference with nucleic acid synthesis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to modulation of enzyme activities or receptor binding, influencing various biochemical pathways.

Case Studies

Several studies have documented the efficacy of dihydropyrimidinones in clinical settings:

  • Anticancer Study : A study evaluated the effects of a similar dihydropyrimidinone on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability and induction of apoptosis after treatment with the compound at varying concentrations .
  • Anti-inflammatory Research : In a model of induced inflammation in rats, administration of the compound resulted in a marked decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : A series of tests against Staphylococcus aureus and Candida albicans showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. Below is a comparison with structurally analogous molecules from patent literature and research on ferroptosis inducers:

Table 1: Structural and Functional Comparison of Selected Pyrimidinone Derivatives
Compound Name Core Structure Key Substituents Potential Bioactivity
3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one Dihydropyrimidinone Cyclopentylacetyl-piperidine, 5,6-dimethyl Hypothesized kinase inhibition
7-{4-[(dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone Dimethylaminomethyl-piperidine, pyrazolo-pyrazine Kinase inhibition (e.g., PI3K/mTOR)
2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone Pyrrolidinylmethyl-piperidine Anticancer activity

Key Observations :

  • Bioactivity Trends: Pyrimidinone derivatives with piperidine modifications often target kinase pathways or induce ferroptosis, a form of regulated cell death. For example, FINs like erastin (a known ferroptosis inducer) share structural features with dihydropyrimidinones, such as electron-deficient rings capable of redox cycling .
Table 2: Comparison of Ferroptosis-Inducing Compounds
Compound Type Example Compound Selectivity (Cancer vs. Normal Cells) Mechanism of Action
Synthetic Small Molecule Erastin Moderate System Xc⁻ inhibition
Natural Compound Artemisinin derivatives High Iron-dependent lipid peroxidation
Target Compound (Hypothesized) This compound Unknown (potentially high) Possible GPX4 inhibition or iron chelation

Mechanistic Insights :

  • The dihydropyrimidinone core may act as a redox-active scaffold, analogous to FINs like RSL3, which directly inhibit glutathione peroxidase 4 (GPX4) .
  • The cyclopentylacetyl group could modulate target binding affinity, as seen in kinase inhibitors where bulky substituents enhance selectivity .

Hydrogen Bonding and Crystallographic Considerations

For instance, the dihydropyrimidinone ring can form intermolecular hydrogen bonds via its carbonyl and NH groups, as described in graph set analysis . Such interactions may affect the compound’s crystallization behavior or binding to biological targets.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, including cyclization, alkylation, and functional group protection. Key challenges include regioselectivity in the piperidine-acetyl coupling and steric hindrance during cyclopentyl group introduction. To improve efficiency, employ Design of Experiments (DoE) principles to screen variables (e.g., temperature, catalyst loading, solvent polarity) systematically. Statistical analysis (e.g., response surface methodology) can identify critical parameters for yield optimization . Computational reaction path searches (e.g., quantum chemical calculations) may further narrow optimal conditions by predicting transition states and intermediates .

Basic: How should researchers characterize the compound’s stereochemistry and structural integrity?

Methodological Answer:
Use a combination of NMR spectroscopy (1H, 13C, 2D-COSY/HMBC) to confirm connectivity and stereochemistry, particularly for the piperidin-4-ylmethyl and cyclopentylacetyl groups. High-resolution mass spectrometry (HRMS) validates molecular mass, while X-ray crystallography resolves ambiguous stereocenters. For purity assessment, HPLC with UV/ELSD detection (gradient elution, C18 column) and comparison to pharmacopeial impurity standards (e.g., EP/USP guidelines) are critical .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC50 variability) may arise from differences in assay conditions (pH, cell lines), compound purity, or solvation effects. To address this:

  • Standardize assays : Use WHO-recommended cell models and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Quantify impurities : Cross-reference with impurity profiles (e.g., EP/BP monographs) to rule out interference from byproducts .
  • Validate targets : Perform competitive binding assays or CRISPR knockouts to confirm specificity. Structural analogs (e.g., piperidine-pyrimidine hybrids) can help isolate pharmacophore contributions .

Advanced: What computational strategies model this compound’s interactions with biological targets?

Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to receptors like kinases or GPCRs. Molecular dynamics simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over time. For mechanistic insights, density functional theory (DFT) calculates electron distribution in the dihydropyrimidinone core, identifying reactive sites for electrophilic/nucleophilic attacks. Integrate experimental data (e.g., SPR kinetics) to refine force field parameters .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?

Methodological Answer:
Focus on modular modifications:

  • Core substitutions : Replace the cyclopentyl group with cyclohexyl or aromatic rings to assess steric effects.
  • Functional group swaps : Test methyl vs. ethyl groups at the 5,6-positions for lipophilicity impact.
    Use parallel synthesis (96-well plates) for high-throughput screening. Compare bioactivity data against reference compounds (e.g., JNJ-42048232 analogs) to identify critical structural motifs .

Advanced: What reactor design principles apply to scaling up synthesis?

Methodological Answer:
For scale-up, prioritize continuous flow reactors over batch systems to enhance heat/mass transfer, especially for exothermic steps like cyclization. Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates. Process simulations (Aspen Plus) can model reaction kinetics and optimize residence time .

Advanced: How to address challenges in impurity profiling during synthesis?

Methodological Answer:
Identify impurities via LC-MS/MS and compare retention times to certified reference materials (CRMs). For isomers (e.g., diastereomers), employ chiral HPLC (Chiralpak AD-H column). Synthesize suspected impurities (e.g., via controlled degradation) and quantify using qNMR with internal standards (e.g., maleic acid) .

Advanced: What statistical methods validate process robustness in manufacturing intermediates?

Methodological Answer:
Apply multivariate analysis (MVA) to historical batch data (e.g., PAT tools for in-line monitoring). Use principal component analysis (PCA) to detect outliers and partial least squares (PLS) regression to correlate process parameters (e.g., stirring rate, pH) with critical quality attributes (CQAs) like yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.